![molecular formula C20H17N5O5 B2871781 N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899404-63-8](/img/structure/B2871781.png)
N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a scaffold that has been used in the design and synthesis of new anticancer drugs . It is part of a class of compounds that have been synthesized based on molecular diversity .
Synthesis Analysis
The synthesis of these compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .Molecular Structure Analysis
The molecular structure of this compound is complex, with a disordered nitro group in twinned crystals . Both the methoxy group and the acetamide groups are nearly coplanar with the phenyl ring .科学的研究の応用
Cancer Research
Compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as potential inhibitors of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The inhibition of CDK2 is a promising strategy for cancer treatment, targeting tumor cells selectively. Derivatives of these compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Antitubercular Agents
The pyrrolo[2,3-d]pyrimidine scaffold has been explored for its antitubercular properties. A study highlighted a derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a MIC90 value of 0.488 µM against Mycobacterium tuberculosis and was non-cytotoxic to the Vero cell line . This suggests that similar compounds could be synthesized and tested for their efficacy against tuberculosis.
Synthetic Methodology Development
The synthesis of complex molecules like the one mentioned often requires innovative methodologies. Research into the synthetic approaches for pyrrolopyrazine derivatives, which share structural similarities with the compound , can lead to the development of new synthetic routes that are more efficient or yield products with higher purity .
Pharmacological Studies
Compounds with the pyrrolo[2,3-d]pyrimidine scaffold have been studied for various pharmacological effects. For example, derivatives have been synthesized and tested for their potential as antitubercular agents, providing insights into the structure-activity relationships that govern their efficacy .
Molecular Modeling
Molecular modeling studies are crucial for understanding the interaction of compounds with biological targets. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been subjected to biological and molecular modeling investigations to determine their potential as CDK2 inhibitors .
Biochemical Pathway Studies
The compound’s ability to inhibit CDK2 suggests that it could be used to study the biochemical pathways involved in cell cycle regulation. By understanding how these compounds affect the cell cycle, researchers can gain insights into the mechanisms of cell proliferation and apoptosis, which are critical in cancer research .
将来の方向性
特性
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-11-5-4-8-24-17(11)22-18-13(20(24)27)10-15(23(18)2)19(26)21-12-6-7-16(30-3)14(9-12)25(28)29/h4-10H,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEKAKXUYNQODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)
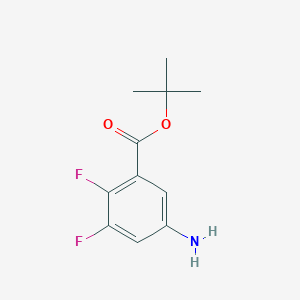
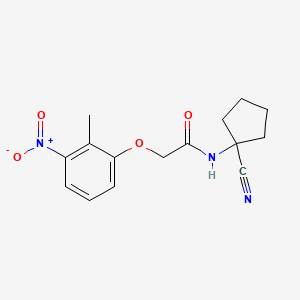
![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)
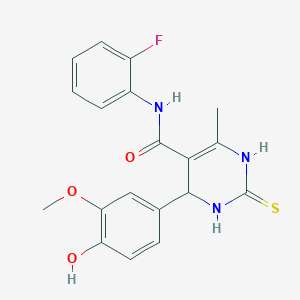
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
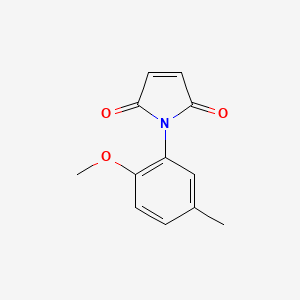
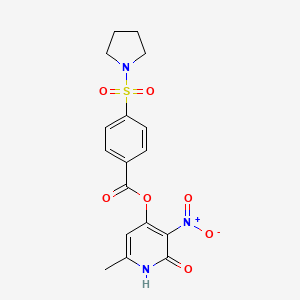
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
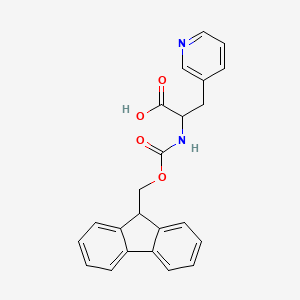
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
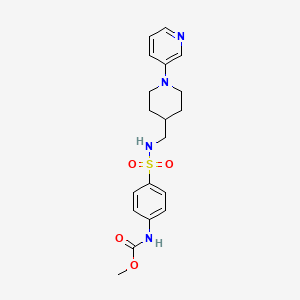
![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)